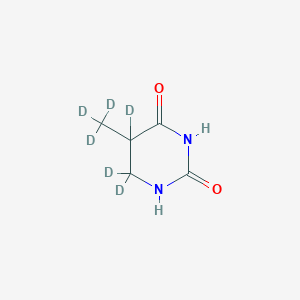

5,6-Dihydro Thymine-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydro Thymine-d6 is a deuterated analog of a diazinane derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.

作用機序

Target of Action

5,6-Dihydro-5-methyluracil-d6, also known as Dihydrothymine-d6, is an intermediate breakdown product of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . Therefore, the primary targets of this compound are likely to be the DNA molecules in cells.

Mode of Action

As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

5,6-Dihydro-5-methyluracil-d6 is involved in the metabolic pathways of thymine, a key component of DNA . Abnormally high levels of this compound can be toxic , indicating that it may disrupt normal biochemical pathways when present in excess.

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their absorption, distribution, metabolism, and excretion (adme) properties . This can impact the bioavailability of the drug, altering its effectiveness and side effect profile .

Result of Action

It is known that abnormally high levels of this compound can be toxic . This suggests that it may cause cellular damage or disruption when present in excess.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro Thymine-d6 typically involves the deuteration of the corresponding non-deuterated diazinane derivative. This can be achieved through several methods:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents (e.g., LiAlD4) in the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with stringent quality control measures in place.

化学反応の分析

Types of Reactions

5,6-Dihydro Thymine-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of deuterated oxidation products.

Reduction: Reduction reactions can be carried out using deuterated reducing agents like LiAlD4, resulting in further deuterated derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium deuteroxide (NaOD), replacing specific functional groups with deuterium.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlD4, NaBD4

Solvents: D2O, CDCl3

Major Products

The major products formed from these reactions would be deuterated analogs of the original compound, with specific functional groups replaced or modified by deuterium.

科学的研究の応用

5,6-Dihydro Thymine-d6 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect, providing insights into reaction pathways and intermediates.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, where deuteration can improve the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the development of deuterated materials with enhanced stability and performance characteristics.

類似化合物との比較

Similar Compounds

5,6,6-Trideuterio-5-methyl-1,3-diazinane-2,4-dione: A non-deuterated analog with similar structure but different isotopic composition.

5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazepane-2,4-dione: A compound with a similar deuterated structure but a different ring size.

Uniqueness

5,6-Dihydro Thymine-d6 is unique due to its specific deuterium incorporation, which provides distinct advantages in research applications. Its isotopic composition allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.

生物活性

5,6-Dihydro Thymine-d6 (DHT-d6) is a derivative of thymine that plays a significant role in various biological processes, particularly in DNA repair mechanisms and metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a hydrogenated form of thymine, featuring a reduced pyrimidine ring. Its chemical structure allows it to participate in biological reactions similar to those of thymine. The compound is soluble in water and exhibits weak acidity, which influences its interactions in biological systems .

Metabolism and Pathways

DHT-d6 is primarily formed through the reduction of thymine by the enzyme dihydropyrimidine dehydrogenase. This reaction is crucial in pyrimidine metabolism, leading to further breakdown into non-toxic metabolites such as N-carbamyl-beta-alanine and ultimately beta-alanine .

Table 1: Metabolic Pathway of DHT-d6

| Enzyme | Reaction Description |

|---|---|

| Dihydropyrimidine dehydrogenase | Converts thymine to 5,6-dihydrothymine |

| Dihydropyrimidinase | Hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-alanine |

| Beta-ureidopropionase | Converts N-carbamyl-beta-alanine to beta-alanine |

DNA Repair Mechanisms

Research indicates that 5,6-dihydrothymine lesions can significantly impair DNA repair processes. Specifically, studies have shown that DHT-d6 affects the base excision repair (BER) pathway by reducing the efficiency of repairing single-strand breaks (SSBs) and apurinic/apyrimidinic (AP) sites in DNA . The presence of DHT-d6 leads to a greater reliance on long-patch repair mechanisms compared to when it is absent.

Key Findings:

- Impairment of Repair Efficiency: The presence of DHT-d6 reduces the rejoining efficiency of SSBs when located near an AP site.

- Dependence on Repair Pathways: There is increased dependence on long-patch BER pathways when DHT-d6 is present .

Toxicity and Health Implications

While DHT-d6 is not classified as carcinogenic by IARC, its accumulation can lead to toxic effects under certain conditions. High levels are associated with metabolic disorders such as dihydropyrimidinase deficiency, where patients exhibit elevated concentrations of DHT-d6 along with other metabolites . The exact mechanisms behind its toxicity remain unclear but may involve disruptions in normal metabolic processes.

Case Studies

-

Dihydropyrimidinase Deficiency:

- Patients with this deficiency show significantly increased levels of DHT-d6 in urine alongside other pyrimidines. This condition highlights the compound's role as a potential biomarker for metabolic disorders related to pyrimidine metabolism.

- DNA Damage Response:

特性

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。